![molecular formula C7H13NO B2732689 1-Methoxyhex-5-yn-3-amine CAS No. 1248088-99-4](/img/structure/B2732689.png)
1-Methoxyhex-5-yn-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxyhex-5-yn-3-amine is an organic compound with the molecular formula C7H13NO . It is a derivative of ammonia in which one hydrogen atom is replaced by a hydrocarbon group . The compound has a molecular weight of 127.18 .
Molecular Structure Analysis
The molecular structure of 1-Methoxyhex-5-yn-3-amine consists of seven carbon atoms, thirteen hydrogen atoms, and one nitrogen atom . The InChI code for the compound is 1S/C7H13NO/c1-3-4-7(8)5-6-9-2/h1,7H,4-6,8H2,2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methoxyhex-5-yn-3-amine include a molecular weight of 127.18 and a molecular formula of C7H13NO . Other specific properties such as boiling point and storage conditions are not provided .Scientific Research Applications
Carbon Dioxide Capture
Research on amino acid ionic liquids, such as the work by Gurkan et al. (2010), demonstrates the significant potential of amine-functionalized compounds in capturing carbon dioxide. Their study on equimolar CO2 absorption by anion-functionalized ionic liquids highlights the efficiency of amino acid ionic liquids in surpassing the CO2 capture capabilities of other ionic liquids and aqueous amine absorbents. This application is particularly relevant in the context of environmental protection and industrial gas purification processes (Gurkan et al., 2010).
Polymerization Catalysts
The catalytic potential of amine bis(phenolate) titanium complexes in alpha-olefin polymerization, as explored by Tshuva et al. (2001), suggests that compounds with amine functionalities can serve as catalysts or co-catalysts in polymer synthesis. This research indicates that amine compounds could be used to control polymerization processes, influencing polymer properties such as molecular weight and block copolymer composition (Tshuva et al., 2001).
Medicinal Chemistry Applications
The structure-activity relationship studies, like those conducted on Schiff bases derived from 1,3,4-thiadiazole compounds by Gür et al. (2020), showcase the importance of amine functionalities in designing compounds with potential biological activities. Their work on evaluating the antimicrobial and antiproliferative properties of these compounds underscores the role of amine derivatives in pharmaceutical research and development (Gür et al., 2020).
Fluorescence and Labeling
Compounds like 6-methoxy-4-quinolone, studied by Hirano et al. (2004), for their strong fluorescence in aqueous media, highlight the potential application of methoxyamine derivatives in biomedical analysis, including fluorescent labeling and the study of biological molecules. The stability and strong fluorescence of these compounds across a wide pH range make them suitable for various analytical applications (Hirano et al., 2004).
Safety and Hazards
properties
IUPAC Name |
1-methoxyhex-5-yn-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-4-7(8)5-6-9-2/h1,7H,4-6,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXOLLGKFKGZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CC#C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxyhex-5-yn-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.